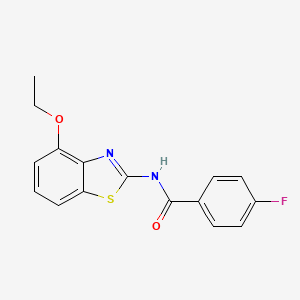

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzothiazoles often involves the condensation of 2-aminothiophenols with carboxylic acids in the presence of a dehydrating agent . The introduction of the ethoxy group can be achieved through a reaction with an appropriate ethyl halide .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry . These techniques provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups. For example, the benzothiazole ring is aromatic and relatively stable, but it can undergo electrophilic aromatic substitution reactions . The ethoxy group can be cleaved by strong acids or bases to yield ethanol and a halide ion.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various experimental techniques . These properties are influenced by the compound’s molecular structure and the types of intermolecular forces it can form .Wissenschaftliche Forschungsanwendungen

Antitumor Properties

DNA Damage and Cell Cycle Arrest : A study by Trapani et al. (2003) found that the fluorinated benzothiazole analogue 5F 203, which is structurally related to N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide, induced DNA damage and cell cycle arrest in MCF-7 cells. This was attributed to the activation of the aryl hydrocarbon receptor signaling pathway, suggesting potential antitumor applications (Trapani et al., 2003).

Synthesis and Evaluation of Antitumor Benzothiazoles : Hutchinson et al. (2001) synthesized a series of fluorinated 2-(4-aminophenyl)benzothiazoles and found potent cytotoxicity against certain human breast cell lines. This research highlights the potential of similar compounds in cancer treatment (Hutchinson et al., 2001).

Imaging and Diagnostic Applications

- Positron Emission Tomography Probes : Cui et al. (2012) developed radiofluoro-pegylated phenylbenzoxazole derivatives, including compounds structurally similar to this compound, for imaging cerebral β-amyloid plaques in Alzheimer's disease using PET. These compounds displayed high affinity for β-amyloid aggregates, suggesting their use in diagnostic imaging (Cui et al., 2012).

Novel Synthesis Methods

- Microwave-Assisted Synthesis : Kamila et al. (2006) reported the microwave-assisted synthesis of new 2-alkyl/arylbenzothiazoles, based on the properties of 2-(3,4-diethoxyphenyl)-5-fluorobenzothiazole, a compound similar to this compound. This method offers a more efficient approach to producing such compounds, potentially useful in drug development (Kamila et al., 2006).

Sensory Applications

- Fluorescent Sensors for Metal Cations : Tanaka et al. (2001) developed benzoxazole and benzothiazole compounds that act as fluorescent sensors for magnesium and zinc cations. These compounds, similar in structure to this compound, show high sensitivity and selectivity, indicating potential use in detecting metal ions (Tanaka et al., 2001).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2S/c1-2-21-12-4-3-5-13-14(12)18-16(22-13)19-15(20)10-6-8-11(17)9-7-10/h3-9H,2H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVKQFFRJZWKIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2981937.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide](/img/structure/B2981949.png)

![N-(3,5-dimethylphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2981954.png)

![(E)-N-[1-(2-methoxyethyl)piperidin-3-yl]-2-phenylethenesulfonamide](/img/structure/B2981959.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-N-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2981960.png)